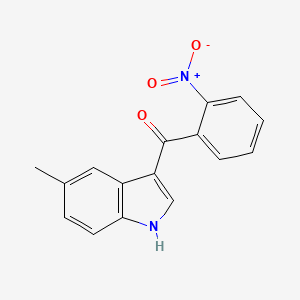
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone: is an organic compound that belongs to the class of benzoylindoles It contains an indole moiety attached to a benzoyl group through an acyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-methylindole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Formation of (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone.
Substitution: Formation of halogenated derivatives of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds: (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
Biological Studies: The compound can be used in studies to understand the interaction of indole derivatives with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential as therapeutic agents due to their diverse biological activities, such as anticancer, antiviral, and antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone is primarily related to its interaction with biological targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-chlorophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-bromophenyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (nitro, amino, chloro, bromo).
- Biological Activity: The presence of different substituents can significantly affect the biological activity and pharmacokinetic properties of the compounds. For example, the nitro group may impart different electronic properties compared to the amino or halogen groups, leading to variations in receptor binding and activity.
- Chemical Reactivity: The nitro group is more prone to reduction, while halogenated derivatives may undergo different substitution reactions.
Propiedades
Número CAS |
821767-65-1 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(5-methyl-1H-indol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-7-14-12(8-10)13(9-17-14)16(19)11-4-2-3-5-15(11)18(20)21/h2-9,17H,1H3 |
Clave InChI |
YYHZVMVEWPPLSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


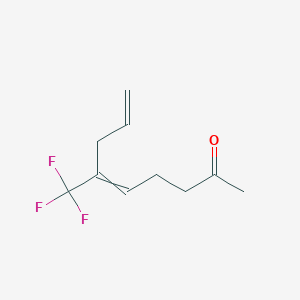
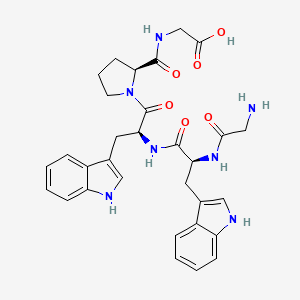
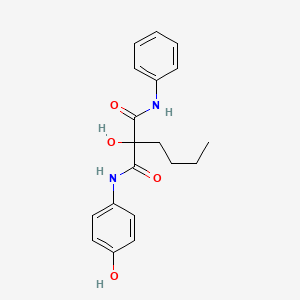
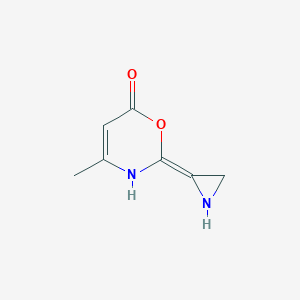

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)
![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)

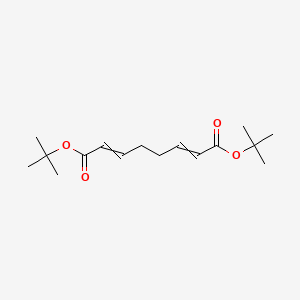

![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
